1-(1h-Tetrazol-5-yl)piperidine

Vue d'ensemble

Description

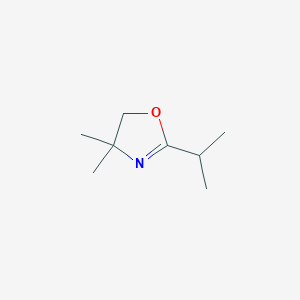

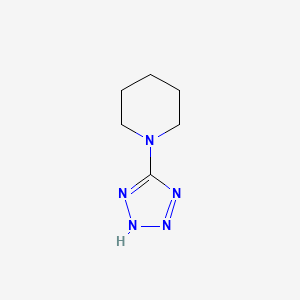

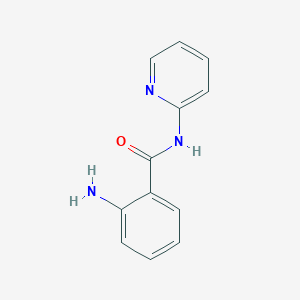

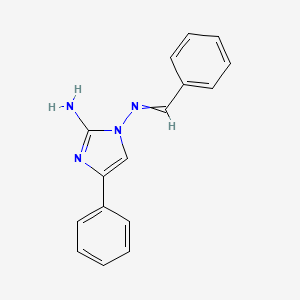

The compound 1-(1h-Tetrazol-5-yl)piperidine is a heterocyclic molecule that features both a tetrazole and a piperidine ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This combination of rings is of interest due to the potential biological activities that such structures can exhibit, as seen in the synthesis and evaluation of related compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, involves the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile . This reaction typically takes around 6 hours to complete. The process yields a series of novel tetrazole substituted piperidine derivatives, which are then characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of 1-(1h-Tetrazol-5-yl)piperidine and its derivatives is characterized by the presence of the tetrazole and piperidine rings. The structural characterization is crucial for understanding the relationship between the molecular structure and the biological activity of these compounds. Spectral analysis, such as NMR and IR, provides detailed information about the molecular framework and the substitution pattern on the rings .

Chemical Reactions Analysis

The chemical reactivity of 1-(1h-Tetrazol-5-yl)piperidine derivatives is influenced by the presence of the tetrazole and piperidine rings. For instance, the tetrazole ring can participate in various chemical reactions due to the electron-rich nature of the nitrogen atoms. The piperidine ring can also undergo reactions typical for secondary amines, such as alkylation or acylation. The synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates demonstrates the reactivity of piperidine derivatives in forming more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1h-Tetrazol-5-yl)piperidine derivatives are influenced by the functional groups present in the molecule. These properties include solubility, melting point, boiling point, and stability, which are important for the practical application of these compounds. The antimicrobial activity of some derivatives indicates that these compounds can interact with biological systems, which is also a reflection of their chemical properties . The synthesis of other related compounds, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring, further supports the significance of studying the physical and chemical properties of such molecules .

Applications De Recherche Scientifique

1. Multicomponent Reaction Based Synthesis

- Summary of Application: Tetrazole-linked imidazo[1,5-a]pyridines are synthesized from simple and readily available building blocks . The reaction sequence involves an azido-Ugi-deprotection reaction followed by an acetic anhydride-mediated N-acylation−cyclization process .

- Methods of Application: The methodology was extended to diverse R3-substitutions by employing commercial anhydrides, acid chlorides, and acids as an acyl component .

- Results or Outcomes: The usefulness of the synthesis is exemplified by an improved three-step synthesis of a guanylate cyclase stimulator .

2. Piperidine Derivatives

- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

3. DNA Synthesis

- Summary of Application: Dilute 1 H -tetrazole in acetonitrile is used for DNA synthesis .

- Methods of Application: The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

4. Energetic Materials

- Summary of Application: The combination of superior energetic structural fragments is a feasible route to design new energetic materials .

- Methods of Application: Selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized .

5. Antibacterial Activities

- Summary of Application: In vitro antibacterial activities of certain compounds against clinically isolated bacterial strains .

6. Peptoid Derivative Synthesis

- Summary of Application: A novel N-(1H-tetrazol-5-yl)methyl cyclic peptoid derivative was synthesized .

- Methods of Application: Evaporation of TFA followed by lyophilization provided the desired cyclic peptoid derivative .

- Results or Outcomes: The desired cyclic peptoid derivative was obtained as a gummy solid in 60% yield .

7. Synthesis and Pharmacological Applications

- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

8. Click Chemistry Approach to Tetrazoles

- Summary of Application: Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .

- Methods of Application: The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Propriétés

IUPAC Name |

1-(2H-tetrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-2-4-11(5-3-1)6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCVCZVEFAXXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978467 | |

| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1h-Tetrazol-5-yl)piperidine | |

CAS RN |

6280-32-6 | |

| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6280-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)